molecular formula C10H12ClNO B1403138 3-[(3-Chlorophenoxy)methyl]azetidine CAS No. 1332301-04-8

3-[(3-Chlorophenoxy)methyl]azetidine

Cat. No. B1403138
M. Wt: 197.66 g/mol
InChI Key: BMOSSYSSPAHIQB-UHFFFAOYSA-N
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Description

“3-[(3-Chlorophenoxy)methyl]azetidine” is a chemical compound with the CAS Number: 1332301-04-8 . It has a molecular weight of 197.66 .


Molecular Structure Analysis

The IUPAC name for this compound is 3-((3-chlorophenoxy)methyl)azetidine . The InChI code for this compound is 1S/C10H12ClNO/c11-9-2-1-3-10(4-9)13-7-8-5-12-6-8/h1-4,8,12H,5-7H2 .

Scientific Research Applications

Azetidine Derivatives in Drug Development

Azetidine derivatives, such as 3-[(3-Chlorophenoxy)methyl]azetidine, have garnered interest in drug development for their potential as therapeutic agents. The exact mechanisms of action of these derivatives are still under investigation. A study demonstrated that 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792), an azetidine derivative, has anti-inflammatory effects and can protect against hypoxia-induced toxicity in microglia by inhibiting pathways such as NFAT and MAPK through the P2X7 receptor (Eun-A Kim et al., 2015). Another study highlighted the synthesis of azetidine fatty esters, showcasing the versatility of azetidine derivatives in synthesis processes (M. S. F. Lie Ken Jie & M. S. K. Syed-rahmatullah, 1992).

Synthesis and Chemical Properties

The synthesis of azetidine derivatives from d-glucose has been explored, resulting in compounds with significant glycosidase inhibitory activity. This showcases the potential of azetidine derivatives in the field of enzyme inhibition and related therapeutic applications (Pravin P. Lawande et al., 2015). The development of new synthetic routes for azetidines has also been reported, further demonstrating the chemical versatility and potential applications of these compounds in various fields, including medicinal chemistry (P. Huszthy et al., 1993).

Potential in Antiviral Research

Azetidine derivatives have been explored for their antiviral properties. Research on heterocyclic rimantadine analogues, which include azetidine derivatives, showed significant activity against influenza A virus, suggesting that azetidine derivatives could be potent antiviral agents (Grigoris Zoidis et al., 2003).

properties

IUPAC Name

3-[(3-chlorophenoxy)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c11-9-2-1-3-10(4-9)13-7-8-5-12-6-8/h1-4,8,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOSSYSSPAHIQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)COC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Chlorophenoxy)methyl]azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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